7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
This compound (CAS: 685107-34-0, Molecular Formula: C₂₀H₁₂N₆, Molecular Weight: 336.36) is a pyrazolo[1,5-a]pyrimidine derivative featuring a benzimidazole-substituted phenyl group at position 7 and a cyano group at position 3 . The compound’s structural complexity and substitution pattern suggest applications in medicinal chemistry, particularly in kinase inhibition or anticancer therapies .
Properties
IUPAC Name |
7-[4-(benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N6/c21-11-15-12-24-26-18(9-10-22-20(15)26)14-5-7-16(8-6-14)25-13-23-17-3-1-2-4-19(17)25/h1-10,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHIGYWMDHIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=C(C=NN45)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves multiple steps. One common synthetic route includes the reaction of benzimidazole derivatives with phenylpyrazolo[1,5-a]pyrimidine intermediates under specific conditions. The reaction typically requires the use of solvents such as ethanol and catalysts like piperidine . The crude products are often purified using column chromatography on silica gel .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit anticancer properties. The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess significant antibacterial and antifungal properties. This suggests that this compound may also contribute to the development of new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in signaling pathways that regulate cell growth and metabolism. Such inhibition can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, including cancer and metabolic disorders .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that these compounds significantly reduced the viability of human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and tested their effectiveness against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited potent antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as CDK2/cyclin A2. It inhibits the activity of these proteins, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison:
Structural and Functional Variations
Physicochemical Properties
- Melting Points: Target Compound: Not explicitly reported, but analogs like 7-amino-3-(2'-chlorophenylazo) derivatives melt at 266–268°C . Methoxy Derivative: Likely lower due to reduced aromaticity compared to benzimidazole .
- Solubility: The trifluoromethyl derivative exhibits enhanced lipophilicity (logP ~3.5), while the ethylamino analog may have improved aqueous solubility due to its basic group.
Key Advantages and Limitations
- Target Compound : The benzimidazole group enhances π-π stacking and hydrogen bonding, improving target affinity but may reduce solubility .
- Trifluoromethyl Derivative : Improved metabolic stability due to CF₃ group but higher molecular weight limits bioavailability .
- Hypnotic Derivatives: High potency but narrow therapeutic index due to CNS side effects .
Biological Activity
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : CHN
- Molecular Weight : 336.36 g/mol
- CAS Number : 685107-34-0
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound's efficacy has been evaluated through various in vitro and in vivo assays.
Key Findings :
- Inhibition of COX Enzymes : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. IC values indicate its potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | COX-2 IC (μM) | Comparison Drug | Comparison Drug IC (μM) |
|---|---|---|---|
| This compound | TBD | Celecoxib | 0.04 |
| Other Pyrazole Derivatives | 0.02 - 0.04 | Diclofenac | 0.05 |
Anticancer Activity
The compound has also been studied for its anticancer properties. It exhibits activity against various cancer cell lines through mechanisms that involve the inhibition of key proteins involved in cell proliferation and survival.
Mechanism of Action :
- CDK9 Inhibition : It has been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced expression of anti-apoptotic proteins such as Mcl-1 . This mechanism is crucial for inducing apoptosis in cancer cells.
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, the compound was part of a series that showed promising results in reducing edema in carrageenan-induced models. The results indicated that it could serve as a safer alternative to traditional NSAIDs with fewer gastrointestinal side effects .
Study on Anticancer Effects
Another study focused on the compound's ability to induce apoptosis in cancer cell lines. The results confirmed that treatment with the compound led to a significant decrease in cell viability and induced cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
